![molecular formula C15H18N6O5S B12374831 methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲磺酸;2-[(E)-[(E)-3-[1-(2-硝基苯基)吡咯-2-基]丙-2-烯亚基]氨基]胍是一种复杂的有机化合物,它结合了甲磺酸和胍衍生物的性质。甲磺酸是一种强有机酸,以其在水中的高溶解度和溶解多种金属盐的能力而闻名 。该化合物中的胍衍生物以其共轭体系为特征,其中包括一个吡咯环和一个硝基苯基,使其成为各种科学研究领域的关注化合物。
准备方法
合成路线和反应条件
甲磺酸;2-[(E)-[(E)-3-[1-(2-硝基苯基)吡咯-2-基]丙-2-烯亚基]氨基]胍的合成通常涉及多个步骤:
吡咯环的形成: 吡咯环可以通过Paal-Knorr合成法合成,该方法涉及1,4-二羰基化合物与氨或伯胺的环化。
硝基苯基的引入: 硝基苯基可以通过硝化反应引入,其中苯环用浓硝酸和浓硫酸的混合物处理。
胍衍生物的形成: 胍衍生物可以通过在酸性条件下使氰胺与胺反应来合成。
偶联反应: 最后一步是在碱性条件下将吡咯环与胍衍生物偶联,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在吡咯环和硝基苯基上。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原反应可以靶向硝基,将其转化为胺。常见的还原剂包括用钯催化剂的氢气或硼氢化钠。
取代: 该化合物可以发生亲电取代反应,特别是在芳香环上。常见的试剂包括卤素和磺化剂。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 用钯催化剂的氢气或乙醇中的硼氢化钠。
取代: 在路易斯酸催化剂存在下的卤素(例如,氯、溴)。
主要产物
氧化: 形成羧酸或酮。
还原: 形成胺。
取代: 形成卤代或磺化衍生物。
科学研究应用
甲磺酸;2-[(E)-[(E)-3-[1-(2-硝基苯基)吡咯-2-基]丙-2-烯亚基]氨基]胍在科学研究中有多种应用:
化学: 用作有机合成中的试剂,特别是在形成复杂杂环化合物时。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其作为药物中间体或活性成分的潜在用途。
工业: 用于开发先进材料,如导电聚合物和催化剂。
作用机理
甲磺酸;2-[(E)-[(E)-3-[1-(2-硝基苯基)吡咯-2-基]丙-2-烯亚基]氨基]胍的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶、受体或核酸相互作用,具体取决于其特定结构和官能团。
相关途径: 该化合物可能调节信号通路,例如参与细胞增殖、凋亡或炎症的通路。
作用机制
The mechanism of action of methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
相似化合物的比较
类似化合物
甲磺酸: 一种强有机酸,在水中具有高溶解度,并且能够溶解金属盐.
胍衍生物: 含有胍官能团的化合物,以其生物活性及其在药物中的应用而闻名。
独特性
甲磺酸;2-[(E)-[(E)-3-[1-(2-硝基苯基)吡咯-2-基]丙-2-烯亚基]氨基]胍由于其结合了强有机酸和具有生物活性的胍衍生物而独一无二。这种组合使其能够参与各种化学反应并表现出不同的生物活性。
属性
分子式 |
C15H18N6O5S |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine |
InChI |
InChI=1S/C14H14N6O2.CH4O3S/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-5(2,3)4/h1-10H,(H4,15,16,18);1H3,(H,2,3,4)/b5-3+,17-9+; |
InChI 键 |
LWLVAZHALYXILN-WAJHRQJSSA-N |
手性 SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-] |
规范 SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
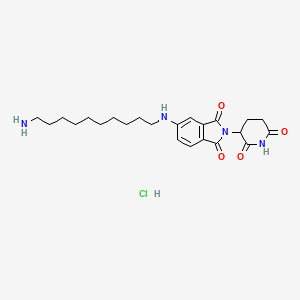
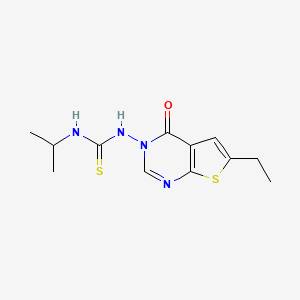

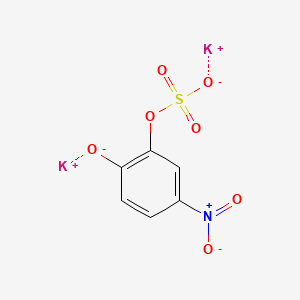
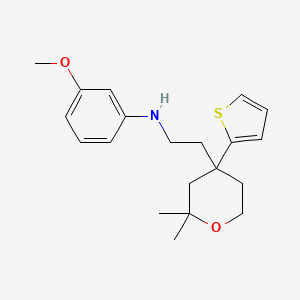
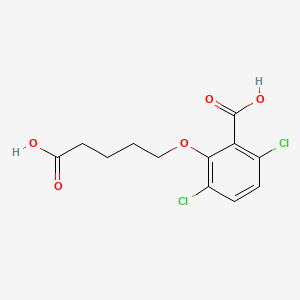
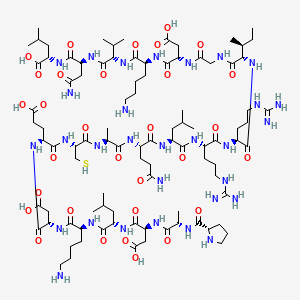

![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)
